1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-cyclopentyl-7-phenyl-
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Overview
Description
3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylamine with phenylhydrazine to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the desired triazolotriazine compound .
Industrial Production Methods: Industrial production of 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites . The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives: These compounds share a similar core structure but differ in the substituents attached to the triazolotriazine ring.
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine:
Uniqueness: 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine is unique due to its specific cyclopentyl and phenyl substituents, which confer distinct chemical and biological properties. These substituents may enhance the compound’s stability, reactivity, and potential biological activities compared to other similar compounds .
Properties
CAS No. |
86869-98-9 |
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Molecular Formula |
C15H15N5 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-cyclopentyl-7-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C15H15N5/c1-2-6-11(7-3-1)13-10-16-20-14(12-8-4-5-9-12)18-19-15(20)17-13/h1-3,6-7,10,12H,4-5,8-9H2 |
InChI Key |
DSLXNVNELKWDPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NN=C3N2N=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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